molecular formula C19H16BrN3O3 B5133969 2'-amino-4-bromo-5,7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile

2'-amino-4-bromo-5,7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile

Cat. No.: B5133969
M. Wt: 414.3 g/mol
InChI Key: PUDOFEQDQFBQLZ-UHFFFAOYSA-N
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Description

2’-amino-4-bromo-5,7’-dimethyl-2,5’-dioxospiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-4-bromo-5,7’-dimethyl-2,5’-dioxospiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile typically involves multi-step reactions. One common approach includes the initial formation of the indole core, followed by the introduction of the spirocyclic structure through cyclization reactions. The reaction conditions often require specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in catalytic processes and continuous flow chemistry may offer scalable solutions for its production in the future.

Chemical Reactions Analysis

Types of Reactions

2’-amino-4-bromo-5,7’-dimethyl-2,5’-dioxospiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Halogen atoms, such as bromine, can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2’-amino-4-bromo-5,7’-dimethyl-2,5’-dioxospiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as anti-cancer or anti-inflammatory effects, warranting further investigation.

    Industry: Its unique structure can be utilized in developing new materials with specific properties, such as optical or electronic applications.

Mechanism of Action

The mechanism of action of 2’-amino-4-bromo-5,7’-dimethyl-2,5’-dioxospiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethyl-1H-indole: Shares the indole core but lacks the spirocyclic structure.

    4-bromo-2,5-dimethylphenol: Contains similar substituents but differs in the overall structure.

    Spiro[cyclohexane-1,3’-indoline]: Features a spirocyclic structure but with different substituents.

Uniqueness

2’-amino-4-bromo-5,7’-dimethyl-2,5’-dioxospiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile is unique due to its combination of an indole core, spirocyclic structure, and specific substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2'-amino-4-bromo-5,7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3/c1-8-5-12(24)15-13(6-8)26-17(22)10(7-21)19(15)14-11(23-18(19)25)4-3-9(2)16(14)20/h3-4,8H,5-6,22H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDOFEQDQFBQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)C3(C(=C(O2)N)C#N)C4=C(C=CC(=C4Br)C)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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